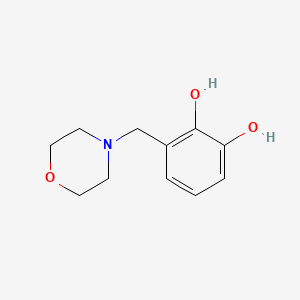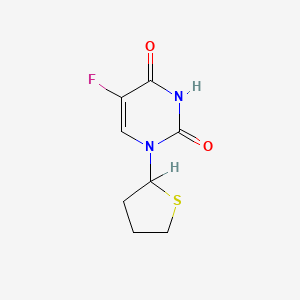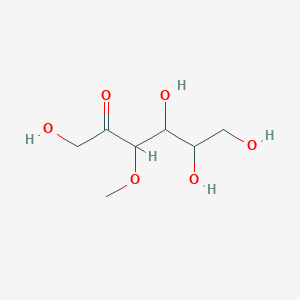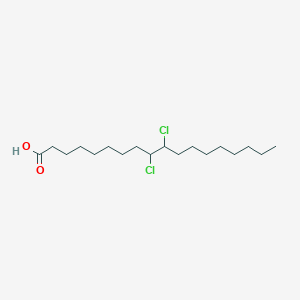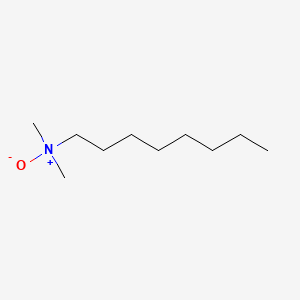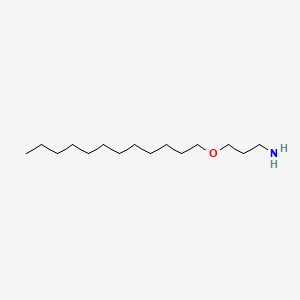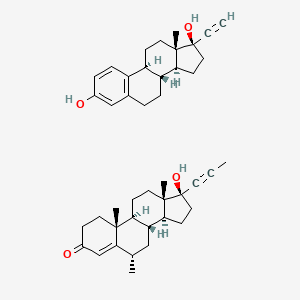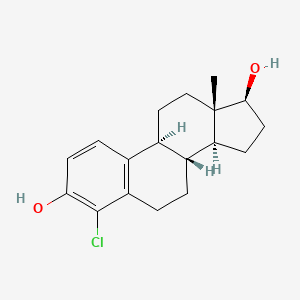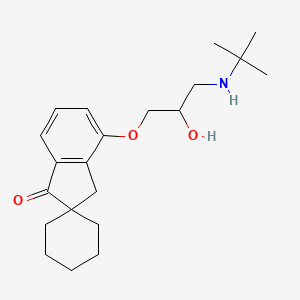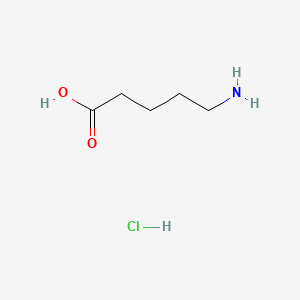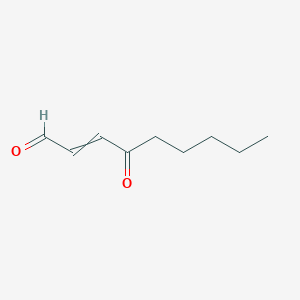
4-Oxo-2-nonenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2-nonenal is a lipid peroxidation product that can structurally alter proteins and induce the formation of alpha-synuclein oligomers . This compound is known for its role in oxidative stress and its potential implications in various diseases, including neurodegenerative disorders like Parkinson’s disease .
Preparation Methods
4-Oxo-2-nonenal is typically synthesized through the oxidation of unsaturated fatty acids. The industrial production methods involve lipid peroxidation processes where polyunsaturated fatty acids undergo oxidative degradation . The specific synthetic routes and reaction conditions can vary, but they generally involve controlled oxidation reactions to ensure the formation of the desired product.
Chemical Reactions Analysis
4-Oxo-2-nonenal undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into less reactive forms.
Substitution: It can react with nucleophiles, such as amines and thiols, to form adducts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles like amines and thiols. The major products formed from these reactions are often adducts with proteins and other biomolecules, which can alter their structure and function .
Scientific Research Applications
4-Oxo-2-nonenal has several scientific research applications:
Chemistry: It is used to study lipid peroxidation and its effects on biomolecules.
Biology: Researchers use it to investigate the role of oxidative stress in cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 4-Oxo-2-nonenal involves its ability to form covalent adducts with proteins and nucleic acids. This modification can alter the structure and function of these biomolecules, leading to various cellular effects. For example, it can induce the aggregation of alpha-synuclein, a process implicated in the pathogenesis of Parkinson’s disease . It can also modify histones, affecting chromatin structure and gene expression .
Comparison with Similar Compounds
4-Oxo-2-nonenal is similar to other lipid peroxidation products, such as 4-hydroxy-2-nonenal and cis-2-butene-1,4-dial. it is more reactive and forms more stable adducts with proteins and nucleic acids . This increased reactivity and stability make it a unique compound for studying oxidative stress and its effects on cellular processes.
Similar Compounds
- 4-Hydroxy-2-nonenal
- cis-2-Butene-1,4-dial
- 2,5-Hexanedione
This compound stands out due to its higher reactivity and the stability of the adducts it forms, making it a valuable tool in research on oxidative stress and related diseases.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-oxonon-2-enal |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3 |
InChI Key |
SEPPVOUBHWNCAW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)C=CC=O |
Canonical SMILES |
CCCCCC(=O)C=CC=O |
Synonyms |
4-oxo-2-nonenal 4-oxonon-2-enal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



